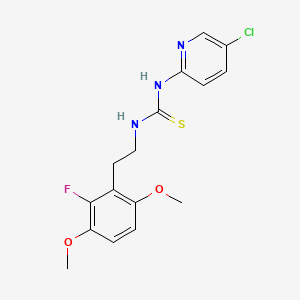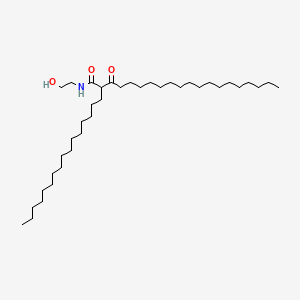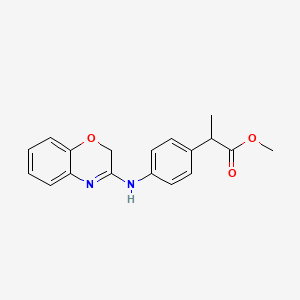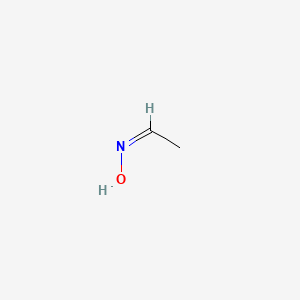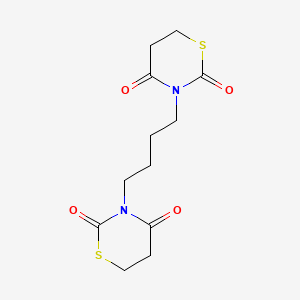
2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,4-butanediyl)bis(dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea and α-haloketones under acidic or basic conditions.
Condensation Reactions: Combining dicarbonyl compounds with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form sulfoxides or sulfones.
Reduction: Using reducing agents to convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogenation, alkylation, or acylation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Substitution: Introduction of various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3-Thiazine-2,4(3H)-dione: A simpler analog without the butanediyl linkage.
1,3-Thiazolidine-2,4-dione: A related compound with a different ring structure.
Thiazole Derivatives: Compounds with a similar sulfur-nitrogen ring but different substituents.
Uniqueness
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) is unique due to its specific ring structure and the presence of the butanediyl linkage, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
104746-33-0 |
|---|---|
Formule moléculaire |
C12H16N2O4S2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-[4-(2,4-dioxo-1,3-thiazinan-3-yl)butyl]-1,3-thiazinane-2,4-dione |
InChI |
InChI=1S/C12H16N2O4S2/c15-9-3-7-19-11(17)13(9)5-1-2-6-14-10(16)4-8-20-12(14)18/h1-8H2 |
Clé InChI |
BOZLLIJVYKNKCD-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=O)N(C1=O)CCCCN2C(=O)CCSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


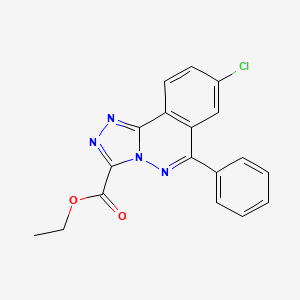
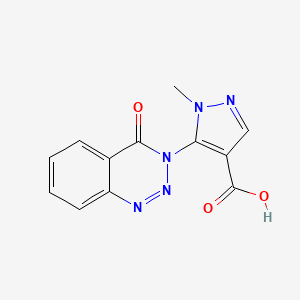

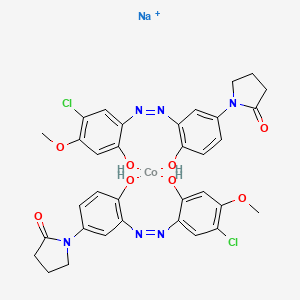

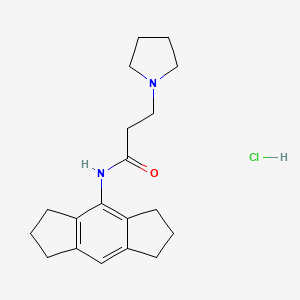
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)
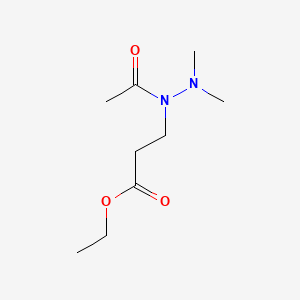
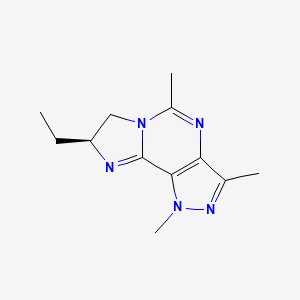
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)
